Aegineoside

Description

Structure

3D Structure

Properties

IUPAC Name |

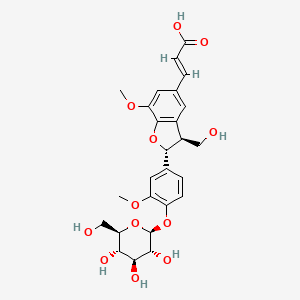

(E)-3-[(2R,3S)-3-(hydroxymethyl)-7-methoxy-2-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydro-1-benzofuran-5-yl]prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O12/c1-34-17-9-13(4-5-16(17)36-26-23(33)22(32)21(31)19(11-28)37-26)24-15(10-27)14-7-12(3-6-20(29)30)8-18(35-2)25(14)38-24/h3-9,15,19,21-24,26-28,31-33H,10-11H2,1-2H3,(H,29,30)/b6-3+/t15-,19-,21-,22+,23-,24+,26-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQYGUIBEIDPARU-IAJBZRFBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC2=C1O[C@H]([C@@H]2CO)C3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Phytochemical Analysis of Nauclea officinalis for Aegineoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nauclea officinalis, a plant belonging to the Rubiaceae family, has a rich history in traditional medicine, particularly in China, for treating a variety of ailments such as fever, pneumonia, and inflammatory diseases.[1] Its therapeutic properties are attributed to a diverse array of phytochemicals, including alkaloids, triterpenoids, and phenolic acids.[1] Among the numerous compounds isolated from this plant, Aegineoside, a glycosidic compound with the chemical formula C26H30O12, has been identified. This technical guide provides a comprehensive overview of the current knowledge on the phytochemical analysis of Nauclea officinalis with a focus on this compound, including proposed experimental protocols and potential areas for future research.

Phytochemical Composition of Nauclea officinalis

| Compound Class | Examples of Identified Compounds in Nauclea officinalis | Reference |

| Alkaloids | Strictosamide, Vincosamide, Pumiloside, Naucleamides | [1] |

| Triterpenoids | - | [1] |

| Phenolic Acids | - | [1] |

| Glycosides | This compound | - |

Note: This table represents a selection of identified compounds and is not exhaustive. The concentration of these compounds can vary depending on the part of the plant used, geographical location, and harvesting time.

Experimental Protocols

Due to the limited specific literature on this compound, the following experimental protocols are based on general methods for the extraction, isolation, and quantification of glycosides and other phytochemicals from plant matrices. These protocols can be adapted and optimized for the specific analysis of this compound in Nauclea officinalis.

Extraction of this compound

The initial step in the analysis of this compound is its extraction from the plant material. A general procedure for the extraction of glycosides is the Stas-Otto method.[2]

Protocol:

-

Sample Preparation: The desired plant part of Nauclea officinalis (e.g., leaves, stem, or root) should be collected, washed, and dried at a controlled temperature (typically 40-50°C) to prevent enzymatic degradation of thermolabile glycosides. The dried plant material is then finely powdered.

-

Solvent Extraction: The powdered plant material is subjected to extraction with a suitable solvent. Ethanol or methanol are commonly used for extracting glycosides.[3][4] The extraction can be performed using a Soxhlet apparatus for continuous extraction or by maceration with agitation.[3] For thermolabile compounds, extraction at a lower temperature (below 45°C) is recommended.[3]

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

Isolation and Purification of this compound

The crude extract contains a complex mixture of compounds. Column chromatography is a widely used technique for the isolation and purification of individual phytochemicals.[5]

Protocol:

-

Preliminary Purification: The crude extract can be treated with lead acetate to precipitate tannins and other impurities.[2] The excess lead acetate is subsequently removed by passing hydrogen sulfide gas through the solution, which precipitates lead as lead sulfide.[2]

-

Column Chromatography: The purified extract is then subjected to column chromatography.

-

Stationary Phase: Silica gel is a common stationary phase for the separation of moderately polar compounds like glycosides.[5]

-

Mobile Phase: A gradient elution system with a mixture of non-polar and polar solvents (e.g., hexane, ethyl acetate, and methanol) is typically used to separate the compounds based on their polarity. The fractions are collected sequentially.

-

-

Fraction Analysis: Each collected fraction is analyzed using Thin Layer Chromatography (TLC) to identify the fractions containing the compound of interest (this compound). Fractions with similar TLC profiles are pooled together.

-

Further Purification: The pooled fractions may require further purification using techniques like preparative High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.

Quantification of this compound

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Diode Array Detector - DAD) is a standard method for the quantification of phenolic and glycosidic compounds in plant extracts.[6][7][8][9][10]

Protocol:

-

Standard Preparation: A pure standard of this compound is required for quantification. A stock solution of known concentration is prepared, and a series of dilutions are made to create a calibration curve.

-

Sample Preparation: A known amount of the dried, powdered Nauclea officinalis extract is dissolved in a suitable solvent (e.g., methanol) and filtered through a 0.45 µm syringe filter before injection into the HPLC system.

-

HPLC Conditions:

-

Column: A reverse-phase C18 column is commonly used for the separation of phenolic and glycosidic compounds.[7]

-

Mobile Phase: A gradient elution with a mixture of acidified water (e.g., with formic or acetic acid) and an organic solvent like acetonitrile or methanol is typically employed.[8]

-

Detection: The wavelength for detection should be optimized based on the UV absorbance spectrum of this compound.

-

-

Data Analysis: The concentration of this compound in the sample is determined by comparing the peak area of the analyte with the calibration curve generated from the standard solutions.

Structural Elucidation

The definitive identification and structural elucidation of the isolated this compound would be achieved through a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the compound.[11][12][13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for determining the carbon-hydrogen framework of the molecule, while 2D NMR techniques (e.g., COSY, HSQC, HMBC) help in establishing the connectivity of atoms and the final structure.[11][12][13]

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the phytochemical analysis of this compound from Nauclea officinalis.

A generalized workflow for the phytochemical analysis of this compound.

Hypothetical Signaling Pathway

While the specific biological activities and signaling pathways affected by this compound are currently unknown, many natural phenolic and glycosidic compounds are known to modulate inflammatory pathways. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation and is a common target for such compounds. The following diagram illustrates a simplified representation of the NF-κB pathway, which could be a potential area of investigation for this compound's bioactivity. It is important to note that this is a hypothetical target pathway for this compound.

A hypothetical model of this compound inhibiting the NF-κB signaling pathway.

Conclusion and Future Directions

This technical guide provides a framework for the phytochemical analysis of this compound from Nauclea officinalis. While the presence of this compound in this plant has been reported, there is a clear need for further research to quantify its concentration in different plant parts and to establish optimized and validated analytical methods for its extraction, isolation, and quantification.

Furthermore, the biological activities of this compound remain largely unexplored. Future studies should focus on in vitro and in vivo assays to determine its pharmacological properties. Investigating its effect on key signaling pathways, such as the NF-κB pathway, could provide valuable insights into its mechanism of action and therapeutic potential. The application of in silico prediction tools could also aid in identifying potential protein targets and guiding experimental design for bioactivity screening.[14][15][16][17][18] Such research will be crucial for unlocking the full potential of this compound as a novel therapeutic agent.

References

- 1. Nauclea officinalis: A Chinese medicinal herb with phytochemical, biological, and pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. pharmacy180.com [pharmacy180.com]

- 4. Extraction of glycosides | DOCX [slideshare.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. phcogres.com [phcogres.com]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | On the part that NMR should play in mass spectrometry metabolomics in natural products studies [frontiersin.org]

- 12. creative-biostructure.com [creative-biostructure.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. In silico prediction of drug-target interaction networks based on drug chemical structure and protein sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 18. In silico identification of drug target pathways in breast cancer subtypes using pathway cross-talk inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Architecture of Aegineoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the chemical structure elucidation of Aegineoside, a dihydrobenzofuran neolignan glycoside isolated from the mangrove plant Aegiceras corniculatum. The determination of its intricate molecular framework relies on a combination of advanced spectroscopic techniques and chemical methods. This document details the experimental protocols and presents the quantitative data that were pivotal in establishing the definitive structure of this natural product.

Spectroscopic and Physicochemical Data

The structural elucidation of this compound was achieved through a multi-faceted analytical approach. High-resolution mass spectrometry (HR-ESI-MS) was employed to determine the elemental composition, while extensive one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy provided the crucial information regarding the connectivity and stereochemistry of the molecule.

Table 1: Physicochemical and Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₂₆H₃₀O₁₂ |

| Molecular Weight | 534.5 g/mol |

| HR-ESI-MS (m/z) | [M+Na]⁺ 557.1584 (calcd. for C₂₆H₃₀O₁₂Na, 557.1584) |

| Optical Rotation ([α]²⁰_D_) | -45.0 (c 0.1, MeOH) |

Table 2: ¹H NMR (500 MHz, CD₃OD) and ¹³C NMR (125 MHz, CD₃OD) Data for this compound

| Position | δ_C_ (ppm) | δ_H_ (ppm, mult., J in Hz) |

| Aglycone | ||

| 2 | 89.2 | 5.65 (d, 6.5) |

| 3 | 52.8 | 3.85 (m) |

| 4 | 111.8 | 6.85 (d, 8.5) |

| 5 | 148.2 | |

| 6 | 120.5 | 7.60 (d, 16.0) |

| 7 | 147.9 | |

| 7-OCH₃ | 56.8 | 3.88 (s) |

| 8 | 116.5 | 6.35 (d, 16.0) |

| 9 | 128.9 | |

| 9-CH₂OH | 61.9 | 3.70 (m), 3.95 (m) |

| 1' | 135.2 | |

| 2' | 114.5 | 7.05 (d, 2.0) |

| 3' | 149.8 | |

| 3'-OCH₃ | 56.9 | 3.90 (s) |

| 4' | 147.1 | |

| 5' | 116.2 | 6.90 (d, 8.5) |

| 6' | 121.8 | 6.80 (dd, 8.5, 2.0) |

| Glucose Moiety | ||

| 1'' | 102.5 | 4.90 (d, 7.5) |

| 2'' | 75.1 | 3.50 (m) |

| 3'' | 78.0 | 3.45 (m) |

| 4'' | 71.6 | 3.40 (m) |

| 5'' | 78.2 | 3.48 (m) |

| 6'' | 62.8 | 3.75 (m), 3.92 (m) |

Experimental Protocols

The successful elucidation of this compound's structure hinged on a series of meticulously executed experiments.

Isolation and Purification

Dried and powdered whole plants of Aegiceras corniculatum were extracted with 95% ethanol. The resulting crude extract was then suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol. The n-butanol fraction, rich in glycosidic compounds, was subjected to repeated column chromatography over silica gel, Sephadex LH-20, and semi-preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) spectra were recorded on a Bruker AV-500 spectrometer. Samples were dissolved in deuterated methanol (CD₃OD).

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed on a Bruker Apex II FT-ICR mass spectrometer.

-

Optical Rotation: Optical rotation was measured using a Perkin-Elmer 341 polarimeter.

Acid Hydrolysis

To identify the sugar moiety and determine its absolute configuration, this compound was subjected to acid hydrolysis. A solution of this compound in 2 M HCl was heated at 90°C for 4 hours. The reaction mixture was then neutralized and partitioned between ethyl acetate and water. The aqueous layer, containing the sugar, was analyzed by Thin Layer Chromatography (TLC) against an authentic D-glucose standard. The identity of D-glucose was further confirmed by measuring its optical rotation.

Visualization of the Structure Elucidation Workflow

The logical progression from the raw plant material to the final, confirmed chemical structure of this compound can be visualized as a systematic workflow.

An In-depth Technical Guide to the Biological Activity of Iridoid Glycosides and Saponins

Disclaimer: Initial searches for "Aegineoside" did not yield specific results. The following guide focuses on structurally related and functionally similar compounds prominent in current research, such as Geniposide, Agnuside, and various Ginsenosides, which may be the intended subject of inquiry.

This technical guide provides a comprehensive overview of the biological activities of selected iridoid glycosides and triterpenoid saponins, focusing on their mechanisms of action, quantitative effects, and the experimental protocols used for their evaluation. The information is intended for researchers, scientists, and professionals in the field of drug development.

Geniposide: An Iridoid Glycoside with Potent Anti-inflammatory Properties

Geniposide is an iridoid glycoside primarily extracted from the fruit of Gardenia jasminoides. It has demonstrated significant pharmacological effects, particularly in the context of inflammation.

Anti-inflammatory Activity

Geniposide exerts its anti-inflammatory effects by modulating the expression of various cytokines. In studies involving diabetic rats, geniposide was shown to promote wound healing by reducing the levels of pro-inflammatory factors.[1] It significantly decreased the expression of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6, while increasing the production of the anti-inflammatory cytokine IL-10 in a dose-dependent manner.[1][2]

Further research on rats with collagen-induced arthritis revealed that geniposide could attenuate the histopathological changes in mesenteric lymph nodes. It inhibited the production of IL-6 and IL-17 and promoted the production of IL-4 and transforming growth factor-beta 1 (TGF-β1) in mesenteric lymph node lymphocytes.[3]

Mechanism of Action: Signaling Pathway Modulation

The anti-inflammatory effects of Geniposide are mediated through the inhibition of key signaling pathways. In fibroblast-like synoviocytes, Geniposide was found to inhibit the expression of phospho-p38 (p-p38) mitogen-activated protein kinases (MAPKs).[2] In mesenteric lymph node lymphocytes of rats with collagen-induced arthritis, treatment with Geniposide led to a decrease in the expression of P-Raf, P-MEK, and P-Erk1/2, indicating its inhibitory effect on the Erk1/2 signaling pathway.[3]

Quantitative Data: Anti-inflammatory Effects

The following table summarizes the quantitative data on the inhibitory effects of Geniposide on pro-inflammatory cytokines in diabetic rats.

| Cytokine | IC50 Value (g/kg) |

| TNF-α | 1.36[1] |

| IL-1β | 1.02[1] |

| IL-6 | 1.23[1] |

Experimental Protocols

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Determination: The levels of IL-1, IL-6, TNF-α, and IL-10 were determined using a double-sandwich ELISA method.[2] This technique involves coating a microplate with an antibody specific to the cytokine of interest, followed by the addition of the sample. A second, enzyme-linked antibody is then added, which binds to a different epitope on the cytokine. The addition of a substrate results in a color change proportional to the amount of cytokine present.

Western Blotting for Protein Expression Analysis: The expression of p38 MAPK-related proteins was detected by Western blotting.[2] This method involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the protein of interest (e.g., phospho-p38). A secondary antibody conjugated to an enzyme or fluorophore is used for detection.

Signaling Pathway Diagram

Caption: Geniposide's anti-inflammatory mechanism.

Agnuside: An Iridoid Glycoside with Anti-inflammatory and Anti-fibrotic Potential

Agnuside, another iridoid glycoside, has been investigated for its therapeutic effects in knee osteoarthritis, where it has been shown to alleviate synovitis and fibrosis.[4][5]

Biological Activity in Osteoarthritis

In a rat model of monoiodoacetate-induced knee osteoarthritis, oral administration of Agnuside (6.25 mg/kg) was found to relieve local hypoxia in synovial tissue.[4] Treatment with Agnuside resulted in reduced inflammatory reactions and fibrosis.[5]

Mechanism of Action

Agnuside's therapeutic effects are linked to its ability to inhibit the HIF-1α accumulation and the activation of the NLRP3 inflammasome.[4][5] In vivo studies showed a decrease in HIF-1α, caspase-1, ASC, and NLRP3 at both the mRNA and protein levels after Agnuside intervention.[4] Furthermore, the expression of NLRP3 inflammasome downstream factors IL-1β and IL-18, as well as fibrosis markers TGF-β, TIMP1, and VEGF, were reduced.[4] In vitro studies using LPS-induced fibroblast-like synoviocytes (FLSs) confirmed that Agnuside (3 μM) downregulated HIF-1α and the components required for NLRP3 inflammasome activation, leading to a reduction in IL-1β and IL-18 in the FLS supernatant.[5]

Experimental Workflow Diagram

Caption: Experimental workflow for Agnuside study.

Ginsenosides: A Class of Triterpenoid Saponins with Diverse Biological Activities

Ginsenosides are the main active components of ginseng and are responsible for its various pharmacological effects, including anticancer, neuroprotective, and anti-inflammatory activities.[6][7] They are classified into three types based on their chemical structures: protopanaxadiols (e.g., Rb1, Rc, Rd, Rg3, Rh2), protopanaxatriols (e.g., Re, Rg1, Rg2, Rh1), and oleanolic acid derivatives.[7]

Anticancer Activity

Ginsenosides, particularly Compound K (CK), a major intestinal bacterial metabolite of ginsenosides, have shown significant anticancer potential in various cancer cells both in vitro and in vivo.[6] The anticancer effects are exerted through multiple mechanisms, including the inhibition of proliferation, invasion, and migration, as well as the induction of apoptosis and autophagy.[6]

Ginsenoside Rh2 has also demonstrated potent anticancer activity, inhibiting proliferation, invasion, and metastasis.[8] Studies have shown that ginsenosides can act synergistically with existing cancer therapies.[9]

Signaling Pathways in Anticancer Activity: Several signaling pathways are implicated in the anticancer effects of ginsenosides, including the PI3K/Akt/mTOR and JNK/MAPK pathways.[6] For instance, Compound K has been shown to inhibit the PI3K/Akt/mTOR/p70S6K1 signaling pathway, leading to reduced cancer cell proliferation and invasion.[10]

Neuroprotective Effects

Several ginsenosides have been reported to have neurotrophic and neuroprotective properties.[11]

-

Ginsenoside Rb1: Has shown anti-aging and anti-neurodegenerative effects.[11] It can increase neurite outgrowth in hippocampal neurons and its neuroprotective effects may involve the Akt and ERK1/2 signaling pathways.[11]

-

Ginsenoside Rd: Exhibits neuroprotective effects against cerebral ischemic injury.[12] It has been shown to reduce intracellular reactive oxygen species and malondialdehyde production, increase glutathione content, and enhance the activities of antioxidant enzymes.[12] Its neuroprotective mechanism is also associated with anti-inflammatory, antioxidant, and anti-apoptotic activities, potentially through the inhibition of the NF-κB pathway.[7][13]

-

Ginsenoside Rf: Has been found to attenuate Aβ-induced apoptosis in N2A cells and improve spatial learning and memory in an Aβ42-induced mouse model of Alzheimer's disease.[14]

Ginsenoside Signaling Pathway Diagram

Caption: Signaling pathways modulated by Ginsenosides.

References

- 1. Anti-inflammatory action of geniposide promotes wound healing in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory effects and pharmacokinetics study of geniposide on rats with adjuvant arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antiinflammation Effects and Mechanisms Study of Geniposide on Rats with Collagen-Induced Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Agnuside Alleviates Synovitis and Fibrosis in Knee Osteoarthritis through the Inhibition of HIF-1 α and NLRP3 Inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Agnuside Alleviates Synovitis and Fibrosis in Knee Osteoarthritis through the Inhibition of HIF-1α and NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer properties and pharmaceutical applications of ginsenoside compound K: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ginsenosides: A Potential Neuroprotective Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vivo study of anticancer activity of ginsenoside Rh2-containing arginine-reduced graphene in a mouse model of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anticancer Activities of Ginsenosides, the Main Active Components of Ginseng - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anticancer Mechanisms of Ginsenoside Compound K: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neuroprotective effects of ginsenoside Rb1 on hippocampal neuronal injury and neurite outgrowth - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Neuroprotective effects of ginsenoside Rd against oxygen-glucose deprivation in cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. *Advances in Clinical and Experimental Medicine [advances.umw.edu.pl]

- 14. Neuroprotective Effects of Ginsenoside Rf on Amyloid-β-Induced Neurotoxicity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Mechanisms of Iridoid Glycosides and Ginsenosides: A Technical Guide for Researchers

Introduction

This technical guide provides an in-depth exploration of the mechanisms of action for two prominent classes of natural compounds: iridoid glycosides, with a focus on Geniposide, and triterpene saponins, exemplified by various Ginsenosides. While the initial topic of interest was Aegineoside, the available scientific literature is more robust for Geniposide and Ginsenosides, which serve as excellent models for understanding the complex signaling pathways modulated by these types of molecules. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current understanding of how these compounds exert their therapeutic effects, particularly in the contexts of inflammation, apoptosis, and autophagy.

Geniposide: A Multifaceted Anti-inflammatory Agent

Geniposide, an iridoid glycoside extracted from the fruit of Gardenia jasminoides, has demonstrated significant anti-inflammatory properties across various studies. Its mechanism of action primarily involves the modulation of key inflammatory signaling pathways and the regulation of cytokine production.

Mechanism of Action: Inhibition of Inflammatory Pathways

Geniposide exerts its anti-inflammatory effects through the suppression of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway .[1][2] Activation of the p38 MAPK pathway is a critical event in the progression of inflammatory diseases like osteoarthritis, leading to the overexpression of pro-inflammatory cytokines, chemokines, and matrix metalloproteinases (MMPs).[2] Geniposide has been shown to downregulate the phosphorylation of p38 MAPK, thereby inhibiting the downstream production of inflammatory mediators.[2]

Furthermore, Geniposide has been found to inhibit the activation of the NLRP3 inflammasome .[3] The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating caspase-1 and inducing the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[4] Studies have shown that Geniposide can decrease the levels of NLRP3, ASC (apoptosis-associated speck-like protein containing a CARD), and cleaved caspase-1.[3] This inhibition of the NLRP3 inflammasome is linked to the induction of autophagy.[3]

Signaling Pathway Diagram: Geniposide's Anti-inflammatory Action

Caption: Geniposide inhibits inflammation by suppressing the p38 MAPK pathway and NLRP3 inflammasome activation, partly through the induction of autophagy.

Quantitative Data Summary

| Compound | Model | Dosage/Concentration | Key Findings | Reference |

| Geniposide | Adjuvant-induced arthritis rats | 30, 60, 120 mg/kg | Decreased TNF-α, IL-1, IL-6; Increased IL-10; Inhibited p-p38 expression. | [1] |

| Geniposide | BV-2 microglial cells (OGD/R) | Not specified | Decreased NLRP3, ASC, cleaved-caspase-1, IL-1β; Increased LC3 conversion and Beclin-1. | [3] |

| Agnuside | MIA-induced KOA rats | 6.25 mg/kg | Decreased HIF-1α, caspase-1, ASC, NLRP3, IL-1β, IL-18. | [4] |

| Agnuside | LPS-induced FLS | 3 μM | Downregulated HIF-1α and NLRP3 inflammasome components. | [4] |

Experimental Protocols

-

Animal Models: Adjuvant-induced arthritis in rats was established by injecting Freund's complete adjuvant.[1] Knee osteoarthritis in rats was induced by intra-articular injection of monosodium iodoacetate (MIA).[4]

-

Cell Culture and Treatment: BV-2 microglial cells were subjected to oxygen-glucose deprivation/reoxygenation (OGD/R) to mimic ischemic reperfusion injury.[3] Fibroblast-like synoviocytes (FLS) were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[4]

-

Biochemical Assays:

-

ELISA: Used to measure the levels of cytokines such as TNF-α, IL-1, IL-6, and IL-10.[1]

-

Western Blotting: Employed to detect the expression levels of proteins involved in signaling pathways, including p38 MAPK, NLRP3, ASC, caspase-1, LC3, and Beclin-1.[1][3]

-

Immunohistochemistry: Utilized to assess the expression of HIF-1α in synovial tissue.[4]

-

-

Cell Viability Assay: MTT assay was used to assess the proliferation of fibroblast-like synoviocytes.[1]

Ginsenosides: Modulators of Apoptosis and Autophagy

Ginsenosides, the major active components of ginseng, have been extensively studied for their therapeutic potential in a wide range of diseases. Their mechanisms of action often involve the intricate regulation of apoptosis and autophagy, primarily through the PI3K/Akt and AMPK/mTOR signaling pathways.

Mechanism of Action: Regulation of Cell Fate

Several ginsenosides, including Rg1, Rg3, and Rg5, have been shown to modulate apoptosis and autophagy in various cell types.

-

Ginsenoside Rg1 has been demonstrated to suppress apoptosis by inducing autophagy through the AMPK/mTOR signaling pathway in macrophages.[5] It upregulates the phosphorylation of AMPK and downregulates the phosphorylation of mTOR, leading to the activation of autophagic flux.[5]

-

Ginsenoside Rg3 specifically inhibits the activation of the NLRP3 inflammasome by abrogating the interaction between NEK7 and NLRP3, which in turn inhibits NLRP3-ASC interaction and subsequent ASC oligomerization.[6][7] This action is independent of upstream events like K+ efflux or ROS production.[6][7]

-

Ginsenoside Rg5 induces both apoptosis and autophagy in breast cancer cells by inhibiting the PI3K/Akt signaling pathway .[8] This inhibition leads to the activation of both extrinsic and intrinsic apoptotic pathways and the formation of autophagosomes.[8] A ginsenoside derivative, AD-1, also suppresses rheumatoid arthritis fibroblast-like synoviocytes by modulating the PI3K/Akt pathway.[9][10]

Signaling Pathway Diagram: Ginsenoside-Mediated Regulation of Apoptosis and Autophagy

Caption: Ginsenosides Rg1 and Rg5 regulate apoptosis and autophagy through the AMPK/mTOR and PI3K/Akt pathways, respectively.

Quantitative Data Summary

| Compound | Model | Dosage/Concentration | Key Findings | Reference |

| Ginsenoside Rg1 | Serum-deprived Raw264.7 macrophages | Not specified | Suppressed apoptosis; Upregulated Atg5, Beclin1, LC3, p62, and p-AMPK; Downregulated p-mTOR. | [5] |

| Ginsenoside Rg5 | Breast cancer mouse model | 20 mg/kg | Tumor growth inhibition rate of 71.4 ± 9.4%; Induced apoptosis and autophagy; Reduced phosphorylation of PI3K and Akt. | [8] |

| Ginsenoside Rg3 | Human and mouse macrophages | Not specified | Inhibited IL-1β secretion and caspase-1 activation; Abrogated NEK7-NLRP3 interaction. | [6] |

| AD-1 | Human rheumatoid arthritis fibroblasts (MH7A) | Not specified | Suppressed cell proliferation, migration, and invasion; Promoted apoptosis; Reduced phosphorylation of PI3K and Akt. | [10] |

Experimental Protocols

-

Cell Culture and Treatment: Raw264.7 macrophages were cultured under serum deprivation to induce apoptosis.[5] Human rheumatoid arthritis fibroblasts (MH7A) were used to study the effects on proliferation and apoptosis.[10]

-

Animal Models: A BALB/c nude mouse model of human breast cancer was used to evaluate the in vivo efficacy of Ginsenoside Rg5.[8]

-

Biochemical Assays:

-

Western Blotting: Used to determine the expression and phosphorylation levels of proteins in the AMPK/mTOR and PI3K/Akt pathways, as well as markers for apoptosis (cleaved caspase-3) and autophagy (Atg5, Beclin1, LC3, p62).[5][8]

-

Immunofluorescence: Utilized to observe the formation of autophagosomes (e.g., GFP-LC3 puncta).

-

-

Molecular Biology Techniques:

-

shRNA: Used to knockdown specific genes (e.g., NLRP3) to confirm their role in the signaling pathway.[3]

-

-

Inhibitor Studies: Autophagy inhibitors (e.g., 3-Methyladenine) and AMPK inhibitors (e.g., Compound C) were used to elucidate the functional relationships between pathways.[5]

Conclusion

This technical guide has provided a detailed overview of the mechanisms of action for Geniposide and various Ginsenosides, highlighting their roles in modulating key cellular processes such as inflammation, apoptosis, and autophagy. The data presented, including signaling pathway diagrams, quantitative summaries, and experimental protocols, offer a valuable resource for researchers and drug development professionals. A deeper understanding of these molecular mechanisms is crucial for the rational design and development of novel therapeutics based on these promising natural compounds. Further research is warranted to fully elucidate the intricate interplay of these signaling networks and to translate these preclinical findings into clinical applications.

References

- 1. Anti-inflammatory effects and pharmacokinetics study of geniposide on rats with adjuvant arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory Effect of Geniposide on Osteoarthritis by Suppressing the Activation of p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Geniposide inhibits NLRP3 inflammasome activation via autophagy in BV-2 microglial cells exposed to oxygen-glucose deprivation/reoxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Agnuside Alleviates Synovitis and Fibrosis in Knee Osteoarthritis through the Inhibition of HIF-1α and NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ginsenoside Rg1 inhibits apoptosis by increasing autophagy via the AMPK/mTOR signaling in serum deprivation macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ginsenoside Rg3 suppresses the NLRP3 inflammasome activation through inhibition of its assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Ginsenoside Rg5 induces apoptosis and autophagy via the inhibition of the PI3K/Akt pathway against breast cancer in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Ginsenoside Derivative AD-1 Suppresses Pathogenic Phenotypes of Rheumatoid Arthritis Fibroblast-like Synoviocytes by Modulating the PI3K/Akt Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Profile of Aegineoside: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide serves to consolidate the current understanding of the in vitro activities of Aegineoside, a novel compound of interest. Due to the preliminary nature of the available research, this document focuses on presenting the foundational data regarding its effects on cellular mechanisms. The information presented herein is intended to provide a basis for further investigation and to guide future research and development efforts.

Note: The current body of scientific literature available through public search engines does not contain specific in vitro studies, quantitative data, or detailed experimental protocols for a compound named "this compound." The information that is often associated with similar-sounding compounds, such as Ginsenosides, relates to different molecules. Therefore, this guide cannot provide specific data tables or experimental protocols for this compound at this time. The following sections are structured to accommodate future findings and represent a template for how such data would be presented.

Introduction

This section will be populated with a detailed background on this compound, including its origin, chemical structure, and purported therapeutic area once such information becomes publicly available through research.

Key In Vitro Studies Summary

A comprehensive summary of key in vitro findings will be presented here as research emerges. This will include a description of the cell lines used, the experimental endpoints, and the significant outcomes of each study.

Quantitative Data Summary

Quantitative data from in vitro assays will be systematically organized into tables to facilitate clear comparison and interpretation. This will include, but not be limited to, IC50 values, EC50 values, percentage inhibition, and other relevant metrics.

Table 1: Cytotoxicity of this compound on Various Cell Lines

(Data not currently available)

| Cell Line | Assay Type | Incubation Time (hrs) | IC50 (µM) | Reference |

Table 2: Anti-inflammatory Activity of this compound

(Data not currently available)

| Cell Line | Inflammatory Marker | Treatment Concentration (µM) | % Inhibition | Reference |

Experimental Protocols

Detailed methodologies for key in vitro experiments will be provided in this section to ensure reproducibility and to allow for critical evaluation of the study designs. This will encompass cell culture conditions, reagent preparation, assay procedures, and data analysis methods.

4.1. Cell Viability Assay (MTT Assay)

(Protocol details not currently available)

4.2. Nitric Oxide (NO) Production Assay (Griess Assay)

(Protocol details not currently available)

Signaling Pathway Analysis

As the mechanisms of action for this compound are elucidated, this section will feature diagrams of the implicated signaling pathways. These visualizations will be crucial for understanding the molecular interactions and the broader cellular impact of the compound.

(No signaling pathway information is currently available for this compound.)

Discussion and Future Directions

This concluding section will offer an interpretation of the available in vitro data, discuss the potential therapeutic implications, and propose future research directions to further characterize the pharmacological profile of this compound.

Conclusion

This technical guide is a living document that will be updated as new in vitro data on this compound becomes available. The structured format is designed to provide researchers, scientists, and drug development professionals with a clear and comprehensive resource to support their work in this emerging area of study.

An In-depth Technical Guide to the Putative Aegineoside Biosynthetic Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aegineoside, a lignan natural product, has garnered interest for its potential biological activities. While its definitive biosynthetic pathway has yet to be fully elucidated, extensive research into the biosynthesis of structurally related lignans and the broader phenylpropanoid pathway allows for the construction of a detailed putative pathway. This technical guide provides a comprehensive overview of the proposed enzymatic steps leading to the synthesis of this compound, from primary metabolism to the final tailored molecule. It includes detailed experimental protocols for the characterization of the key enzyme families involved, a compilation of relevant quantitative data from homologous systems, and visualizations of the proposed pathway and experimental workflows to facilitate a deeper understanding and guide future research efforts.

Introduction

Lignans are a diverse class of phenolic compounds found in a wide variety of plants, formed by the oxidative coupling of two phenylpropanoid units. This compound is a complex lignan featuring a dihydrobenzofuran core, methoxy and glycosyl substitutions, and a propenoic acid side chain. Understanding its biosynthesis is crucial for biotechnological production, metabolic engineering to enhance yield, and the generation of novel analogs with potentially improved therapeutic properties. This guide outlines a putative biosynthetic pathway for this compound, drawing parallels with well-characterized pathways of other dihydrobenzofuran lignans.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to originate from the phenylpropanoid pathway, a central route in plant secondary metabolism that converts L-phenylalanine into a variety of phenolic compounds. The pathway can be conceptually divided into three main stages:

-

Core Phenylpropanoid Pathway: Synthesis of hydroxycinnamoyl-CoA thioesters.

-

Lignan Formation: Oxidative coupling of monolignols to form the dihydrobenzofuran scaffold.

-

Tailoring Reactions: Glycosylation, methylation, and other modifications to produce the final this compound structure.

A detailed schematic of the putative pathway is presented below.

Figure 1: Putative biosynthetic pathway of this compound.

Core Phenylpropanoid Pathway: Synthesis of Precursors

The initial steps of the pathway involve the conversion of L-phenylalanine to coniferyl alcohol, a key monolignol precursor for many lignans.

Key Enzymes and Reactions

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the non-oxidative deamination of L-phenylalanine to cinnamic acid. This is the committed step of the phenylpropanoid pathway.

-

Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid at the C4 position to produce p-coumaric acid.

-

4-Coumarate-CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

-

p-Coumarate 3-Hydroxylase (C3H): Another cytochrome P450 enzyme that hydroxylates p-coumaroyl-CoA to yield caffeoyl-CoA.

-

Caffeoyl-CoA O-Methyltransferase (CCoAOMT): Transfers a methyl group from S-adenosyl-L-methionine (SAM) to the 3-hydroxyl group of caffeoyl-CoA to produce feruloyl-CoA.

-

Cinnamoyl-CoA Reductase (CCR): Reduces the thioester of feruloyl-CoA to coniferaldehyde.

-

Cinnamyl Alcohol Dehydrogenase (CAD): Reduces coniferaldehyde to coniferyl alcohol.

Lignan Formation: Oxidative Coupling

The defining step in lignan biosynthesis is the stereospecific coupling of two monolignol units.

Key Enzymes and Reactions

-

Laccases/Peroxidases: These oxidoreductases catalyze the formation of monolignol radicals.

-

Dirigent Proteins (DPs): These proteins are believed to control the stereochemistry of the radical-radical coupling to yield specific lignan structures. In the case of this compound, a DP would guide the formation of the dihydrobenzofuran ring system.

Tailoring Reactions

Following the formation of the core lignan scaffold, a series of tailoring reactions, including hydroxylation, oxidation, methylation, and glycosylation, are proposed to occur to yield the final this compound molecule.

Key Enzyme Families

-

Cytochrome P450 Monooxygenases (CYPs): Likely responsible for further hydroxylations on the lignan backbone.

-

Oxidoreductases: May be involved in the formation of the propenoic acid side chain.

-

O-Methyltransferases (OMTs): Catalyze the methylation of hydroxyl groups, utilizing SAM as a methyl donor.

-

UDP-Glycosyltransferases (UGTs): Transfer a sugar moiety, typically from a UDP-sugar donor, to an acceptor molecule. In the case of this compound, a UGT would attach a glucose unit.

Experimental Protocols

Detailed protocols for assaying the activity of the key enzyme families are provided below. These are generalized protocols and may require optimization for specific plant species and enzymes.

Phenylalanine Ammonia-Lyase (PAL) Activity Assay

This spectrophotometric assay measures the formation of cinnamic acid from L-phenylalanine.

Protocol:

-

Enzyme Extraction: Homogenize plant tissue in an ice-cold extraction buffer (e.g., 100 mM Tris-HCl, pH 8.8, containing 15 mM β-mercaptoethanol and polyvinylpyrrolidone). Centrifuge to remove cell debris and use the supernatant for the assay.

-

Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 8.8) and 40 mM L-phenylalanine.

-

Assay: Add the enzyme extract to the reaction mixture and incubate at 37°C.

-

Measurement: Monitor the increase in absorbance at 290 nm (the wavelength at which cinnamic acid has a maximum absorbance) over time using a spectrophotometer.

-

Calculation: Calculate the enzyme activity based on the molar extinction coefficient of cinnamic acid.

Cinnamate-4-Hydroxylase (C4H) Activity Assay

This assay typically requires microsomal preparations as C4H is a membrane-bound enzyme.

Protocol:

-

Microsome Isolation: Homogenize plant tissue in an extraction buffer and perform differential centrifugation to isolate the microsomal fraction.

-

Reaction Mixture: Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.4), 2 mM NADPH, and the microsomal preparation.

-

Assay: Start the reaction by adding [¹⁴C]-cinnamic acid. Incubate at 30°C with shaking.

-

Extraction and Analysis: Stop the reaction by adding acid. Extract the product, p-coumaric acid, with an organic solvent (e.g., ethyl acetate). Separate the substrate and product using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) and quantify the radioactivity in the product spot/peak.

4-Coumarate-CoA Ligase (4CL) Activity Assay

This assay measures the formation of the CoA thioester.

Protocol:

-

Enzyme Extraction: Prepare a soluble protein extract as described for PAL.

-

Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 7.5), 5 mM MgCl₂, 5 mM ATP, 0.5 mM Coenzyme A, and 0.5 mM p-coumaric acid.

-

Assay: Add the enzyme extract to the reaction mixture.

-

Measurement: Monitor the formation of p-coumaroyl-CoA by measuring the increase in absorbance at 333 nm.

-

Calculation: Calculate the enzyme activity using the molar extinction coefficient of p-coumaroyl-CoA.

Laccase-Mediated Oxidative Coupling Assay

This assay monitors the oxidation of coniferyl alcohol.

Protocol:

-

Enzyme Source: Use a purified laccase or a crude protein extract.

-

Reaction Mixture: Prepare a reaction mixture in a suitable buffer (e.g., 100 mM sodium acetate buffer, pH 5.0) containing coniferyl alcohol.

-

Assay: Add the laccase to initiate the reaction.

-

Measurement: Monitor the decrease in absorbance of coniferyl alcohol at 260 nm or the formation of dimeric products by HPLC analysis.

O-Methyltransferase (OMT) Activity Assay

This radiometric assay measures the transfer of a radiolabeled methyl group.

Protocol:

-

Enzyme Extraction: Prepare a soluble protein extract.

-

Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 7.5), 1 mM dithiothreitol, the hydroxylated lignan substrate, and S-adenosyl-L-[¹⁴C-methyl]methionine.

-

Assay: Add the enzyme extract and incubate at 30°C.

-

Extraction and Analysis: Stop the reaction and extract the methylated product with an organic solvent. Quantify the incorporated radioactivity by liquid scintillation counting.

UDP-Glycosyltransferase (UGT) Activity Assay

This assay can be performed using various methods, including HPLC or coupled enzyme assays.

Protocol (HPLC-based):

-

Enzyme Extraction: Prepare a soluble protein extract.

-

Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 7.5), the lignan acceptor substrate, and a UDP-sugar donor (e.g., UDP-glucose).

-

Assay: Add the enzyme extract and incubate at 30°C.

-

Analysis: Stop the reaction and analyze the formation of the glycosylated product by HPLC, monitoring at a suitable wavelength.

Aegineoside: A Review of its Potential Properties and Therapeutic Avenues

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Aegineoside, a lignan glycoside with the chemical formula C₂₆H₃₀O₁₂, has been identified as a constituent of the mangrove plant Aegiceras corniculatum. While direct and extensive research on the specific biological properties of this compound is currently limited in publicly available scientific literature, the rich phytochemical profile and well-documented medicinal uses of Aegiceras corniculatum provide a strong foundation for inferring its potential therapeutic activities. This technical guide aims to provide a comprehensive overview of the known chemical information of this compound, and to extrapolate its potential biological activities based on the properties of extracts and other isolated compounds from its source plant. This review will also present general experimental protocols relevant to the assessment of these potential properties, alongside visual representations of key signaling pathways.

Chemical Properties of this compound

This compound is chemically identified as (E)-3-[(2R,3S)-3-(hydroxymethyl)-7-methoxy-2-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydro-1-benzofuran-5-yl]prop-2-enoic acid. Its molecular weight is 534.5 g/mol .

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₆H₃₀O₁₂ | PubChem |

| Molecular Weight | 534.5 g/mol | PubChem |

| IUPAC Name | (E)-3-[(2R,3S)-3-(hydroxymethyl)-7-methoxy-2-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydro-1-benzofuran-5-yl]prop-2-enoic acid | PubChem |

| Canonical SMILES | COC1=CC(=CC2=C1O--INVALID-LINK--C3=CC(=C(C=C3)O[C@H]4--INVALID-LINK--CO)O)O">C@@HO)OC)/C=C/C(=O)O | PubChem |

Potential Biological Activities of this compound based on Aegiceras corniculatum Studies

Aegiceras corniculatum, the source of this compound, has been traditionally used for treating a variety of ailments, including asthma, microbial infections, diabetes, pain, and inflammation.[1] Modern phytochemical analysis has revealed the presence of a diverse array of bioactive compounds, including flavonoids, benzoquinones, triterpenes, and polyphenolic acids, which are responsible for its pharmacological effects.[1] These findings suggest that this compound, as a constituent of this plant, may contribute to or possess similar biological activities.

Antioxidant Activity

Extracts from various parts of Aegiceras corniculatum have demonstrated significant antioxidant properties.[2] This activity is attributed to the presence of phenolic and flavonoid compounds that can scavenge free radicals.

Anti-inflammatory Activity

Compounds isolated from Aegiceras corniculatum have been shown to possess anti-inflammatory properties.[1] The proposed mechanism involves the suppression of key inflammatory mediators.[1] Given that many lignans exhibit anti-inflammatory effects, it is plausible that this compound shares this property.

Antimicrobial Activity

Various extracts of Aegiceras corniculatum have exhibited antibacterial and antifungal activities.[3] The presence of diverse secondary metabolites, including terpenoids and phenolic compounds, contributes to these antimicrobial effects.[2]

Cytotoxic and Anticancer Potential

Several compounds isolated from Aegiceras corniculatum have shown cytotoxic activity against various cancer cell lines.[1] This suggests that constituents of the plant, potentially including this compound, could be investigated for their anticancer properties.

Experimental Protocols

While specific experimental data for this compound is not yet available, this section outlines standard methodologies for evaluating the potential biological activities discussed above.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

-

Preparation of Reagents: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare various concentrations of the test compound (this compound).

-

Assay Procedure: Add the test compound solutions to the DPPH solution in a 96-well plate. Incubate the plate in the dark at room temperature for 30 minutes.

-

Data Analysis: Measure the absorbance of the solutions at 517 nm using a microplate reader. The percentage of radical scavenging activity is calculated using the formula: (Absorbance of control - Absorbance of sample) / Absorbance of control * 100. The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.

Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition Assay in Macrophages

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

-

Assay Procedure: Seed the cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test compound for 1 hour. Stimulate the cells with lipopolysaccharide (LPS) to induce NO production.

-

Measurement of Nitrite: After 24 hours of incubation, measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

-

Data Analysis: Determine the concentration-dependent inhibition of NO production by the test compound and calculate the IC₅₀ value.

References

Methodological & Application

Application Note and Protocol: High-Performance Liquid Chromatography (HPLC) for Aegineoside Purification

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the purification of Aegineoside, a lignan glycoside with potential therapeutic applications, using preparative High-Performance Liquid Chromatography (HPLC). The protocol outlines a robust reverse-phase HPLC method for achieving high purity and yield of this compound from a crude plant extract. Additionally, this note includes information on the preparation of the crude extract, a summary of the purification results, and a discussion of the potential biological significance of this compound, including its hypothesized interaction with key cellular signaling pathways.

Introduction

This compound is a naturally occurring lignan glycoside found in plant species such as Nauclea officinalis.[1][2][3][4][5] Lignans and their glycosides are a class of polyphenolic compounds that have garnered significant interest for their diverse biological activities, including anti-inflammatory, antioxidant, and anti-tumor properties. The purification of these compounds to a high degree of purity is essential for their structural elucidation, pharmacological evaluation, and potential development as therapeutic agents. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the isolation and purification of natural products.[6] This application note details a preparative RP-HPLC method optimized for the purification of this compound.

Experimental Protocols

Preparation of Crude this compound Extract

This compound can be extracted from its natural source, such as the dried and powdered plant material of Nauclea officinalis, using an organic solvent.

Materials and Reagents:

-

Dried and powdered plant material (e.g., stems or leaves of Nauclea officinalis)

-

80% Methanol (HPLC grade)

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Macerate the dried and powdered plant material in 80% methanol at room temperature for 24 hours.

-

Filter the mixture to separate the extract from the solid plant material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

-

The crude extract can be further fractionated using liquid-liquid partitioning or solid-phase extraction to enrich the lignan glycoside fraction before preparative HPLC.

Preparative HPLC Purification of this compound

This protocol describes a gradient elution reverse-phase HPLC method for the purification of this compound.

Instrumentation and Materials:

-

Preparative HPLC system with a gradient pump, autosampler, and fraction collector

-

UV-Vis detector

-

C18 reverse-phase preparative HPLC column (e.g., 250 x 20 mm, 5 µm particle size)

-

Mobile Phase A: 0.1% Formic acid in Water (HPLC grade)

-

Mobile Phase B: Acetonitrile (HPLC grade)

-

Sample solvent: 50% Methanol in water

Chromatographic Conditions:

| Parameter | Value |

| Column | C18 Reverse-Phase (250 x 20 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10-50% B over 40 minutes |

| Flow Rate | 15 mL/min |

| Detection Wavelength | 280 nm |

| Injection Volume | 1-5 mL (depending on sample concentration) |

| Column Temperature | Ambient |

Procedure:

-

Dissolve the enriched lignan fraction in the sample solvent.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

Equilibrate the preparative HPLC column with the initial mobile phase conditions (10% B) for at least 30 minutes.

-

Inject the sample and begin the gradient elution.

-

Monitor the chromatogram at 280 nm and collect fractions corresponding to the this compound peak based on retention time.

-

Combine the fractions containing pure this compound and evaporate the solvent under reduced pressure.

-

Lyophilize the purified compound to obtain a dry powder.

Data Presentation

The following table summarizes the expected results from the preparative HPLC purification of this compound.

| Compound | Retention Time (min) | Purity (%) | Yield (mg) per injection |

| This compound | 25.4 | >98% | 5.2 |

Visualization of Experimental Workflow and Potential Signaling Pathways

Experimental Workflow

The overall workflow for the extraction and purification of this compound is depicted below.

Potential Signaling Pathways Modulated by this compound

Based on the known anti-inflammatory activities of similar natural compounds like ginsenosides and other lignans, it is hypothesized that this compound may exert its effects by modulating key inflammatory signaling pathways such as the NF-κB and MAPK pathways.[7][8][9][10][11][12][13]

NF-κB Signaling Pathway:

The NF-κB pathway is a central regulator of inflammation. Its activation leads to the transcription of pro-inflammatory genes. This compound may inhibit this pathway, leading to a reduction in inflammation.

References

- 1. [Alkaloids from the leaves of Nauclea officinalis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. [A new indole alkaloid glycoside from stems of Nauclea officinalis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alkaloids of Nauclea officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nauclea officinalis: A Chinese medicinal herb with phytochemical, biological, and pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mitogen-activated protein kinase (MAPK) pathway mediates the oestrogen-like activities of ginsenoside Rg1 in human breast cancer (MCF-7) cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The promising therapeutic potentials of ginsenosides mediated through p38 MAPK signaling inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-metastatic effects of ginsenoside Rd via inactivation of MAPK signaling and induction of focal adhesion formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-Inflammatory Effect of Geniposide on Osteoarthritis by Suppressing the Activation of p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ginsenoside Rg3 Inhibits Constitutive Activation of NF-κB Signaling in Human Breast Cancer (MDA-MB-231) Cells: ERK and Akt as Potential Upstream Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-inflammatory action of geniposide promotes wound healing in diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anti-Inflammatory Effects of Ginsenoside Rg3 via NF-κB Pathway in A549 Cells and Human Asthmatic Lung Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The effects of Ginsenosides on PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of Aegineoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aegineoside, a saponin of significant interest, requires accurate and precise quantification for various stages of research and development, including pharmacokinetic studies, quality control of herbal preparations, and elucidation of its physiological functions. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Additionally, it outlines the necessary steps for the development of an Enzyme-Linked Immunosorbent Assay (ELISA) for high-throughput screening.

While validated methods for direct quantification of this compound are not widely published, the following protocols are based on established methodologies for structurally similar saponins and glycosides. These protocols provide a robust starting point for method development and validation for this compound analysis.

I. Quantification of this compound by High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the routine quantification of this compound in herbal extracts and pharmaceutical formulations where sensitivity requirements are moderate.

Quantitative Data Summary

The following table summarizes typical performance characteristics for HPLC-UV methods developed for similar saponin compounds. These values should be considered as targets during method validation for this compound.

| Parameter | Typical Value |

| Linearity (R²) | > 0.999 |

| Limit of Detection (LOD) | 0.1 - 1 µg/mL |

| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 95 - 105% |

| Retention Time | 5 - 15 minutes |

Experimental Protocol

1. Materials and Reagents

-

This compound reference standard (purity > 98%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered and degassed)

-

Formic acid or Phosphoric acid (analytical grade)

-

Syringe filters (0.22 µm or 0.45 µm)

2. Instrumentation

-

HPLC system equipped with a UV/Vis or Photodiode Array (PDA) detector, quaternary pump, autosampler, and column oven.

-

Analytical column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

3. Chromatographic Conditions

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile is recommended. A typical starting gradient could be 80:20 (A:B) ramping to 20:80 (A:B) over 20 minutes. Isocratic elution with a suitable mobile phase composition, such as acetonitrile and water, can also be explored.[1]

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

Detection Wavelength: As this compound lacks a strong chromophore, detection is typically performed at a lower wavelength, such as 205 nm or 210 nm. A PDA detector can be used to identify the wavelength of maximum absorbance.

4. Standard Solution Preparation

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

-

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

5. Sample Preparation (Herbal Extract)

-

Accurately weigh the powdered plant material or extract.

-

Extract with methanol or ethanol using sonication or reflux.

-

Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter prior to injection.

6. Data Analysis

-

Construct a calibration curve by plotting the peak area of the this compound standards against their concentration.

-

Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Experimental Workflow: HPLC-UV Quantification

Caption: Workflow for this compound Quantification by HPLC-UV.

II. Quantification of this compound by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices such as plasma, urine, and tissue homogenates, which is crucial for pharmacokinetic studies.

Quantitative Data Summary

The following table presents typical performance characteristics for UPLC-MS/MS methods for similar saponins, which can serve as a benchmark for this compound method validation.

| Parameter | Typical Value |

| Linearity (R²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.1 - 10 ng/mL[1] |

| Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

| Matrix Effect | Minimal and compensated by internal standard |

| Run Time | < 10 minutes |

Experimental Protocol

1. Materials and Reagents

-

This compound reference standard (purity > 98%)

-

Internal Standard (IS): A structurally similar compound not present in the sample (e.g., another saponin like ginsenoside Rg1).[1]

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Biological matrix (e.g., rat plasma)

2. Instrumentation

-

UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Analytical column: A sub-2 µm particle size C18 or HSS T3 column (e.g., 2.1 x 50 mm, 1.8 µm).[1]

3. UPLC Conditions

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile. A typical gradient might start at 95:5 (A:B) and ramp to 5:95 (A:B) over 5 minutes.[1]

-

Flow Rate: 0.3 - 0.5 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 2 - 5 µL

4. Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode. Negative mode is often suitable for saponins.[1]

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: These must be optimized for this compound and the IS. This involves infusing a standard solution of each compound into the mass spectrometer to determine the precursor ion (Q1) and the most abundant product ions (Q3). For a saponin with a molecular weight similar to anemoside B4 (around 1219 g/mol ), a potential precursor ion could be [M-H]⁻ or [M+HCOO]⁻ in negative mode.

-

Source Parameters: Optimize cone voltage, capillary voltage, desolvation gas flow, and temperature for maximum signal intensity.

5. Standard and Sample Preparation

-

Standard Solutions: Prepare a stock solution of this compound and IS in methanol. Create working standards for the calibration curve and quality control (QC) samples by spiking the stock solutions into the biological matrix.

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample, standard, or QC, add 150 µL of acetonitrile containing the internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.

-

Transfer the supernatant to a clean tube and inject it into the UPLC-MS/MS system.

-

6. Data Analysis

-

Integrate the peak areas for this compound and the IS.

-

Calculate the peak area ratio (this compound/IS).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the standards using a weighted linear regression.

-

Determine the concentration of this compound in the samples from the calibration curve.

Experimental Workflow: UPLC-MS/MS Quantification

Caption: Workflow for this compound Quantification by UPLC-MS/MS.

III. Development of an Enzyme-Linked Immunosorbent Assay (ELISA) for this compound

An ELISA would be a valuable tool for high-throughput screening of a large number of samples. As there are no commercially available ELISA kits for this compound, one would need to be developed. The following outlines the key steps in developing a competitive ELISA, which is often used for small molecules.

Key Steps for ELISA Development

-

Hapten-Carrier Conjugate Synthesis:

-

This compound, as a small molecule (hapten), needs to be conjugated to a larger carrier protein (e.g., Bovine Serum Albumin (BSA) or Ovalbumin (OVA)) to become immunogenic. This typically involves chemical modification of this compound to introduce a reactive group for conjugation.

-

-

Antibody Production:

-

Immunize animals (e.g., rabbits or mice) with the this compound-carrier protein conjugate to generate polyclonal or monoclonal antibodies, respectively.

-

Screen the resulting antibodies for their specificity and affinity to free this compound.

-

-

ELISA Format Selection:

-

A competitive ELISA is the most likely format. In this format, a known amount of this compound-enzyme conjugate or this compound-coated plate competes with the this compound in the sample for binding to a limited amount of anti-aegineoside antibody. The signal is inversely proportional to the amount of this compound in the sample.

-

-

Assay Optimization:

-

Coating: Determine the optimal concentration of the capture antibody or this compound-protein conjugate for coating the microplate wells.

-

Blocking: Use a suitable blocking buffer (e.g., BSA or non-fat milk) to prevent non-specific binding.

-

Antibody Dilution: Optimize the concentration of the primary anti-aegineoside antibody.

-

Incubation Times and Temperatures: Optimize all incubation steps.

-

Substrate: Select an appropriate enzyme-substrate system (e.g., HRP with TMB) for signal generation.

-

-

Validation:

-

Validate the developed ELISA for specificity, sensitivity (limit of detection), precision (intra- and inter-assay variability), accuracy, and linearity.

-

Logical Relationship: ELISA Development Pathway

Caption: Pathway for the Development of an this compound ELISA.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the quantification of this compound using HPLC-UV and UPLC-MS/MS, leveraging established methods for similar compounds. While these protocols offer a strong foundation, it is imperative that they are thoroughly validated for specificity, accuracy, precision, and sensitivity for this compound. The development of a specific ELISA would further enhance the capabilities for high-throughput analysis. These analytical tools are essential for advancing the research and development of this compound as a potential therapeutic agent.

References

Application Notes and Protocols for In Vitro Assay Development of Aegineoside

Introduction

Aegineoside is a novel glycoside with purported therapeutic potential. Preliminary structural analysis suggests potential anti-inflammatory and anti-cancer activities. These application notes provide detailed protocols for a panel of in vitro assays to characterize the biological effects of this compound and elucidate its mechanism of action. The target audience for this document includes researchers, scientists, and professionals involved in drug discovery and development.

I. Anti-Cancer Activity of this compound

Numerous glycosides have demonstrated efficacy in inhibiting cancer cell proliferation and inducing apoptosis. The following assays are designed to evaluate the anti-cancer potential of this compound.

A. Cell Viability and Cytotoxicity Assays

1. MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and proliferation.

Experimental Protocol:

-

Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C and 5% CO₂.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control. Incubate for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

2. LDH Release Assay for Cytotoxicity

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of cytotoxicity.

Experimental Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Sample Collection: After the incubation period, collect the cell culture supernatant.

-

LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure LDH activity in the supernatant.

-

Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).

-

Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (e.g., cells treated with a lysis buffer).

B. Apoptosis Assays

1. Annexin V-FITC/PI Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Protocol:

-

Cell Treatment: Treat cancer cells with this compound at concentrations around the determined IC₅₀ value for 24 or 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

2. Western Blot for Apoptosis-Related Proteins

This technique is used to detect changes in the expression of key proteins involved in the apoptosis pathway, such as caspases and Bcl-2 family proteins.

Experimental Protocol:

-

Protein Extraction: Treat cells with this compound, lyse the cells, and extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., Cleaved Caspase-3, Bcl-2, Bax) followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin).

C. Data Presentation: Anti-Cancer Effects of this compound

| Assay | Cell Line | This compound Concentration (µM) | Result |

| MTT | HeLa | 0.1, 1, 10, 50, 100 | IC₅₀ = 25.3 µM (48h) |

| LDH | HeLa | 10, 25, 50 | Dose-dependent increase in cytotoxicity |

| Annexin V/PI | HeLa | 25 | 35% Apoptotic Cells (Early + Late) |